molecular formula C28H30N6O3 B2709109 N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1040649-22-6

N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No. B2709109
CAS RN: 1040649-22-6
M. Wt: 498.587
InChI Key: FONFDFRDEBCPKQ-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as imidazole derivatives, are known to possess a broad range of chemical and biological properties . They are often used in the development of new drugs due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of a basic catalyst .


Molecular Structure Analysis

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

In the initiating step of a similar reaction, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .


Physical And Chemical Properties Analysis

Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds play a crucial role in medicinal chemistry due to their biological activity. The synthesis of new heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine derivatives, using precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has shown potential for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

ACAT Inhibitors for Therapeutic Applications

Compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. These findings suggest their potential use in treating diseases involving ACAT-1 overexpression, highlighting the therapeutic applications of such compounds (Shibuya et al., 2018).

Antimicrobial and Antifungal Activities

The development of new pyridine derivatives and their screening for antimicrobial and antifungal activities is a critical area of research. Compounds synthesized from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride have shown promise in this field, indicating the potential of similar compounds for developing new antimicrobial agents (Patel & Agravat, 2007).

Alzheimer's Disease Treatment

Compounds incorporating the 1H-pyrazolo[3,4-b]pyridine moiety, such as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been described as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, two key targets in Alzheimer's disease treatment. This research underscores the potential of such compounds in developing treatments for neurodegenerative diseases (Umar et al., 2019).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field . Compounds with heterocyclic nuclei, like the one you mentioned, could potentially play a role in this research .

properties

IUPAC Name

N-benzyl-2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-2-31-18-23(26-24(19-31)28(37)34(30-26)22-11-7-4-8-12-22)27(36)33-15-13-32(14-16-33)20-25(35)29-17-21-9-5-3-6-10-21/h3-12,18-19H,2,13-17,20H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONFDFRDEBCPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

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